

Delamanid: Dosage and Administration Guidelines for Research and Development

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

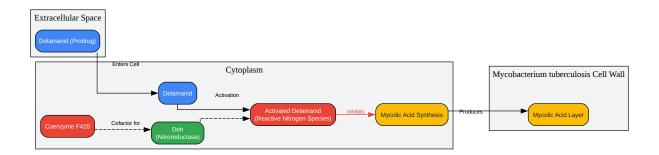
Introduction

Delamanid, a derivative of the nitro-dihydro-imidazooxazole class of compounds, is a potent anti-mycobacterial agent. It is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. These application notes provide a comprehensive overview of Delamanid's dosage, administration, and relevant experimental protocols for preclinical and clinical research settings.

Mechanism of Action

Delamanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation process is dependent on the F420 coenzyme and its associated signaling pathway. Once activated, Delamanid inhibits the synthesis of methoxymycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death.





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Caption: Delamanid's Mechanism of Action.

Dosage and Administration Clinical Dosage

Dosage recommendations for Delamanid are based on clinical trials in patients with multidrugresistant tuberculosis (MDR-TB).



Population	Dosage	Duration	Administration Notes
Adults	100 mg twice daily	6 months	Administered with an optimized background regimen (OBR).[1]
Adolescents (12 to <18 years)	100 mg twice daily	6 months	Administered with an OBR.[2]
Children (6 to <12 years)	50 mg twice daily	6 months	Administered with an OBR.[2]
Children (3 to <6 years)	25 mg twice daily (dispersible tablet)	6 months	Administered with an OBR.[2]

Preclinical Dosage

Dosages for preclinical studies vary depending on the animal model and the experimental objectives.

Animal Model	Dosage Range	Route of Administration	Reference
Mouse	10 - 100 mg/kg/day	Oral gavage	Based on pharmacokinetic/phar macodynamic studies.
Guinea Pig	10 - 50 mg/kg/day	Oral gavage	Used in efficacy and safety studies.

Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Delamanid against M. tuberculosis.



Materials:

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- Delamanid stock solution (in DMSO).
- 96-well microtiter plates.
- M. tuberculosis inoculum.

Protocol:

- Prepare serial twofold dilutions of Delamanid in 7H9 broth in the microtiter plates. The final concentrations should typically range from 0.001 to 8 μg/mL.[3]
- Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Inoculate each well with the bacterial suspension. Include a drug-free control well and a sterile control well.
- Seal the plates and incubate at 37°C.
- Read the results after 7-14 days of incubation. The MIC is defined as the lowest concentration of Delamanid that inhibits visible growth of M. tuberculosis.

In Vivo Efficacy Study: Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the efficacy of Delamanid in a mouse model of chronic tuberculosis.

Materials:

- BALB/c mice.
- M. tuberculosis H37Rv strain.
- Aerosol exposure chamber.

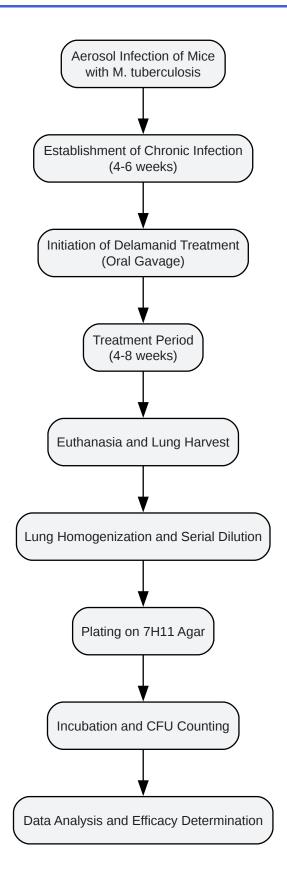


- · Delamanid formulation for oral gavage.
- Middlebrook 7H11 agar plates.

Protocol:

- Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
- Four to six weeks post-infection, confirm the bacterial load in the lungs of a subset of mice by plating lung homogenates on 7H11 agar and counting colony-forming units (CFUs).
- Initiate treatment with Delamanid via oral gavage at the desired dose (e.g., 25 mg/kg/day).
 Include a vehicle control group.
- Treat the mice for a specified duration (e.g., 4-8 weeks).
- At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize the tissue.
- Prepare serial dilutions of the lung homogenates and plate on 7H11 agar.
- Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the bacterial load in the lungs.
- Compare the CFU counts between the Delamanid-treated and control groups to assess efficacy.





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Caption: Workflow for In Vivo Efficacy Study.



Clinical Trial Protocol: Phase III Study in MDR-TB Patients

This is a summarized protocol based on publicly available information for a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]

Objective: To evaluate the efficacy and safety of Delamanid administered for 6 months with an OBR in patients with pulmonary MDR-TB.

Patient Population: Adults with pulmonary MDR-TB confirmed by sputum culture.

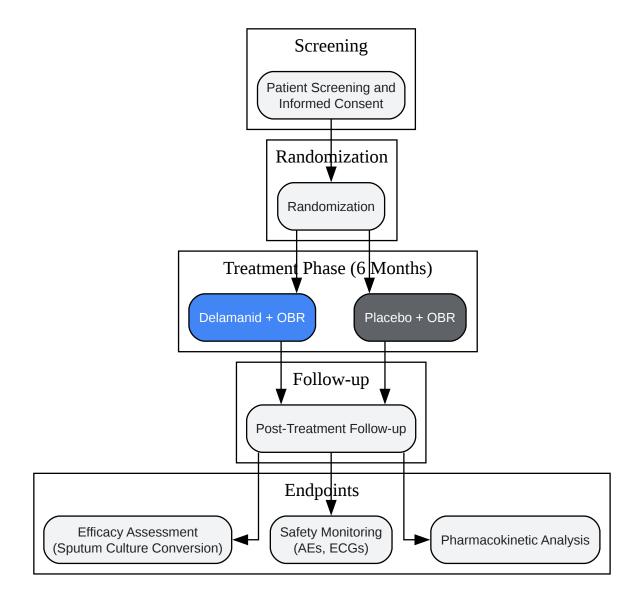
Study Design:

- Screening Phase: Assess eligibility criteria, including confirmation of MDR-TB, and obtain informed consent.
- Randomization: Eligible patients are randomized to receive either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) plus OBR, or placebo plus OBR.
- Treatment Phase (6 months): Patients receive the assigned treatment and are monitored regularly.
- Follow-up Phase: Patients are followed up after the treatment period to assess long-term outcomes.

Assessments:

- Efficacy: The primary endpoint is the proportion of patients with sputum culture conversion at 2 months. Secondary endpoints include time to sputum culture conversion and treatment outcome at 24 months.
- Safety: Monitor adverse events, vital signs, electrocardiograms (ECGs) for QT interval prolongation, and laboratory parameters.
- Pharmacokinetics: Collect blood samples at specified time points to determine Delamanid plasma concentrations.[1]





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Caption: Clinical Trial Workflow.

Safety and Tolerability

In clinical trials, Delamanid has been generally well-tolerated. The most common adverse events include nausea, vomiting, and dizziness. A key safety concern is the potential for QT interval prolongation, which requires regular ECG monitoring, especially when co-administered with other QT-prolonging drugs.

Conclusion



These application notes provide a foundational guide for the dosage and administration of Delamanid in research and development. The provided protocols are intended as a starting point and should be adapted and optimized for specific experimental needs, adhering to all relevant safety and ethical guidelines.

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